1-(Morpholin-3-yl)propan-2-ol
Overview
Description
1-(Morpholin-3-yl)propan-2-ol is an organic compound that features a morpholine ring attached to a propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Morpholin-3-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1-chloro-3-propanol with morpholine under controlled conditions. The reaction typically occurs at elevated temperatures (115-120°C) and requires vigorous stirring to ensure complete conversion .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents such as anhydrous benzene can further enhance the reaction rate and product purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Morpholin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Halogenated compounds and other functionalized derivatives.
Scientific Research Applications
1-(Morpholin-3-yl)propan-2-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Morpholin-3-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor by binding to active sites of enzymes, thereby modulating their activity. The compound’s morpholine ring is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
1-(Alkylsulfanyl)-3-(morpholin-4-yl)propan-2-ol: Similar in structure but contains an alkylsulfanyl group, which imparts different chemical properties.
(2S)-1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol: Contains a phenoxy group, leading to distinct pharmacological activities.
Uniqueness: 1-(Morpholin-3-yl)propan-2-ol is unique due to its specific combination of a morpholine ring and a propanol backbone, which provides a balance of hydrophilicity and reactivity. This makes it versatile for various applications, from chemical synthesis to biological research .
Properties
IUPAC Name |
1-morpholin-3-ylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-6(9)4-7-5-10-3-2-8-7/h6-9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHMQGAVIVAZMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1COCCN1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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